oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine
Overview
Description
Oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine is a compound that combines the properties of oxalic acid and a complex amine derivative. . The amine derivative in this compound is characterized by the presence of phenylmethoxy and phenoxy groups, which contribute to its unique chemical properties.
Scientific Research Applications
Oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
The synthesis of oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine can be approached through several methods:
-
Synthetic Routes
Oxalic Acid Preparation: Oxalic acid can be synthesized through the oxidation of carbohydrates or glucose using nitric acid.
Amine Derivative Preparation: The amine derivative can be synthesized by reacting 4-phenylmethoxyphenol with 2-chloroethylamine under basic conditions to form N-[2-(4-phenylmethoxyphenoxy)ethyl]amine. This intermediate is then reacted with butan-1-amine to form the final compound.
-
Industrial Production Methods
Oxalic Acid Production: Industrially, oxalic acid is produced by the oxidation of carbohydrates or glucose using nitric acid in the presence of a vanadium pentoxide catalyst.
Amine Derivative Production: The industrial production of the amine derivative involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine undergoes various chemical reactions:
Reduction: The amine derivative can undergo reduction reactions to form corresponding amines and alcohols.
Substitution: The phenylmethoxy and phenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions include carbon dioxide, water, substituted amines, and alcohols.
Mechanism of Action
The mechanism of action of oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine can be compared with other similar compounds:
Oxalamides: These compounds also contain oxalic acid moieties and are used in similar applications.
Phenoxy Derivatives: Compounds with phenoxy groups exhibit similar chemical reactivity and biological activities.
The uniqueness of this compound lies in its combined properties of oxalic acid and the complex amine derivative, making it a versatile compound for various applications.
Properties
IUPAC Name |
oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.C2H2O4/c1-2-3-13-20-14-15-21-18-9-11-19(12-10-18)22-16-17-7-5-4-6-8-17;3-1(4)2(5)6/h4-12,20H,2-3,13-16H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHHDEBEHQVEDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=C(C=C1)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.